molecular formula C13H17ClN2O3 B14836338 Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate

Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate

Cat. No.: B14836338
M. Wt: 284.74 g/mol
InChI Key: PLSKTNCATNLRBT-UHFFFAOYSA-N
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Description

Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate is an organic compound with a complex structure that includes a pyridine ring substituted with acetyl and chloro groups, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate typically involves the reaction of 2-acetyl-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The acetyl and chloro groups may enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-acetyl-6-chloropyridin-4-YL)methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. The presence of both acetyl and chloro groups provides a balance of electronic effects that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

tert-butyl N-[(2-acetyl-6-chloropyridin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H17ClN2O3/c1-8(17)10-5-9(6-11(14)16-10)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18)

InChI Key

PLSKTNCATNLRBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)CNC(=O)OC(C)(C)C)Cl

Origin of Product

United States

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